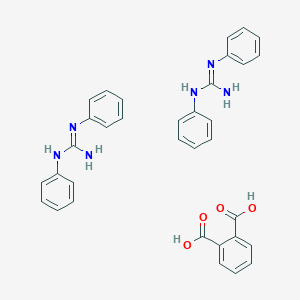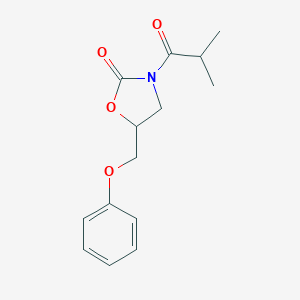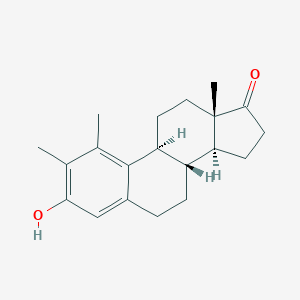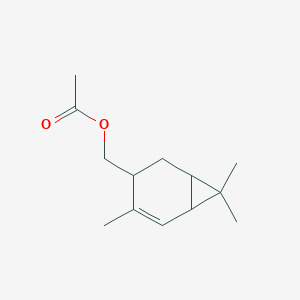
Sodium nonyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nonyl sulfate is an anionic surfactant commonly used in various industrial and household applications. It is known for its excellent wetting, emulsifying, and detergent properties. The compound is composed of a nonyl group attached to a sulfate group, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic substances in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through the sulfation of nonyl alcohol. The reaction involves the following steps:
Sulfation: Nonyl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form nonyl sulfate.
Neutralization: The resulting nonyl sulfate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction conditions typically include a temperature range of 30-60°C and a molar ratio of sulfur trioxide to nonyl alcohol of 1:1 .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates.
Reduction: Under certain conditions, this compound can be reduced to nonyl alcohol.
Substitution: The sulfate group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Nonyl alcohol
Substitution: Various substituted nonyl compounds
Applications De Recherche Scientifique
Sodium nonyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in micellar and microemulsion electrokinetic chromatography.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to solubilize hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium nonyl sulfate involves its ability to reduce surface tension and disrupt lipid bilayers. The compound interacts with the hydrophobic regions of lipid molecules, leading to the formation of micelles and the solubilization of hydrophobic substances. This property makes it effective in cleaning and emulsifying applications .
Comparaison Avec Des Composés Similaires
- Sodium dodecyl sulfate
- Sodium lauryl sulfate
- Sodium octyl sulfate
Comparison: Sodium nonyl sulfate is unique due to its nonyl group, which provides distinct hydrophobic properties compared to other alkyl sulfates. It has a higher critical micelle concentration than sodium dodecyl sulfate and sodium lauryl sulfate, making it suitable for specific applications where lower surfactant concentrations are required .
Propriétés
Numéro CAS |
1072-15-7 |
|---|---|
Formule moléculaire |
C9H20NaO4S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
sodium;nonyl sulfate |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
Clé InChI |
FQIXOJDROMTZGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1072-15-7 |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?
A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.
Q2: Can computational methods be used to study this compound self-assembly, and what insights can they provide?
A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of this compound in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of this compound aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)









![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)



